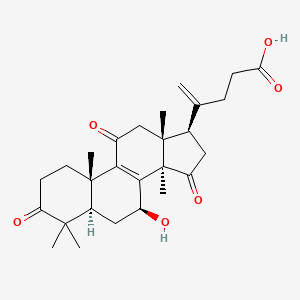
Propanol-PEG5-CH2OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol-PEG5-CH2OH: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is particularly valuable in medicinal chemistry and drug development due to its ability to facilitate the creation of bifunctional molecules that can bring target proteins and E3 ubiquitin ligases into close proximity, leading to the degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanol-PEG5-CH2OH typically involves the reaction of polyethylene glycol with propanol under controlled conditions. The process begins with the activation of polyethylene glycol, followed by its reaction with propanol to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the required specifications for use in research and development .
Analyse Des Réactions Chimiques
Types of Reactions: Propanol-PEG5-CH2OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanol-PEG5-CH2OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation pathways.
Biology: Employed in the development of targeted therapies for diseases by enabling the selective degradation of disease-causing proteins.
Medicine: Plays a crucial role in drug discovery and development, particularly in the creation of novel therapeutic agents.
Industry: Utilized in the production of high-purity chemicals and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of Propanol-PEG5-CH2OH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The linker, this compound, brings these two ligands into close proximity, facilitating the transfer of ubiquitin molecules from the E3 ligase to the target protein. This ubiquitination marks the target protein for degradation by the proteasome, effectively reducing its levels within the cell .
Comparaison Avec Des Composés Similaires
Propanol-PEG3-CH2OH: A shorter PEG linker with similar properties but different molecular weight and solubility characteristics.
Propanol-PEG7-CH2OH: A longer PEG linker that offers increased flexibility and different pharmacokinetic properties.
Propanol-PEG10-CH2OH: An even longer PEG linker used for applications requiring extended reach and flexibility.
Uniqueness: Propanol-PEG5-CH2OH is unique due to its optimal length, which provides a balance between flexibility and stability. This makes it particularly suitable for the synthesis of PROTACs, where precise spatial arrangement is crucial for effective protein degradation .
Propriétés
Formule moléculaire |
C14H30O7 |
|---|---|
Poids moléculaire |
310.38 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C14H30O7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h15-16H,1-14H2 |
Clé InChI |
PMOSJFNMGRZWJO-UHFFFAOYSA-N |
SMILES canonique |
C(CO)COCCOCCOCCOCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)




![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)
![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)

